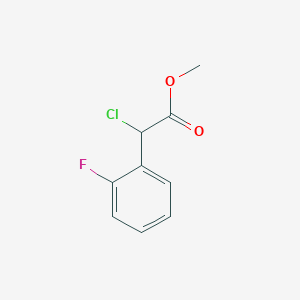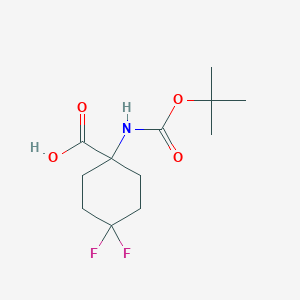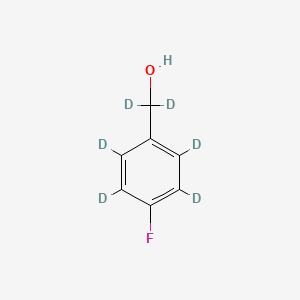
(4-Fluorophenyl-2,3,5,6-d4)methan-d2-ol
Descripción general
Descripción
(4-Fluorophenyl-2,3,5,6-d4)methan-d2-ol, also known as 4-FPD, is a stable, synthetic compound that has been used in a variety of scientific research applications. It is a fluorinated derivative of methanol, and is a colorless, odorless liquid at room temperature. 4-FPD is an important tool in the study of biochemical and physiological processes, as it can be used to study the mechanism of action of various compounds, and to gain a better understanding of the effects of different drugs on the body.
Aplicaciones Científicas De Investigación
Organic Synthesis
The compound “(4-Fluorophenyl-2,3,5,6-d4)methan-d2-ol” can be utilized in organic synthesis, particularly in the preparation of fluorinated pyrazoles, which are known for their diverse biological activities. The presence of fluorine atoms can significantly alter the physical and chemical properties of organic molecules, making them more selective or potent in biological systems .
Medicinal Chemistry
In medicinal chemistry, the introduction of deuterium (as seen in the deuterated methanol part of the molecule) can lead to the development of drugs with improved pharmacokinetic properties. Deuterated compounds often have increased metabolic stability, which can enhance their therapeutic efficacy .
Antimicrobial Agents
Fluorinated compounds, such as “(4-Fluorophenyl-2,3,5,6-d4)methan-d2-ol”, have been studied for their potential use as antimicrobial agents. The fluorine atom’s small size and high electronegativity can contribute to the compound’s ability to penetrate microbial cell walls and disrupt essential biological processes .
Anti-inflammatory Drugs
The structural motif present in “(4-Fluorophenyl-2,3,5,6-d4)methan-d2-ol” is found in various anti-inflammatory drugs. The incorporation of deuterium can potentially lead to a new class of anti-inflammatory agents with reduced side effects and improved efficacy .
Antidepressant Research
Research into antidepressants has shown interest in fluorinated compounds due to their potential to cross the blood-brain barrier more effectively. The compound could serve as a precursor or a model for developing new antidepressant drugs .
Cancer Treatment
The fluorinated phenyl ring, as part of the “(4-Fluorophenyl-2,3,5,6-d4)methan-d2-ol” structure, is significant in cancer treatment research. Fluorinated compounds are often used in positron emission tomography (PET) imaging and as antitumor agents, owing to their ability to interfere with cancer cell metabolism .
Propiedades
IUPAC Name |
dideuterio-(2,3,5,6-tetradeuterio-4-fluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO/c8-7-3-1-6(5-9)2-4-7/h1-4,9H,5H2/i1D,2D,3D,4D,5D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZMEIHVFSWOCA-NVSFMWKBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])O)[2H])[2H])F)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



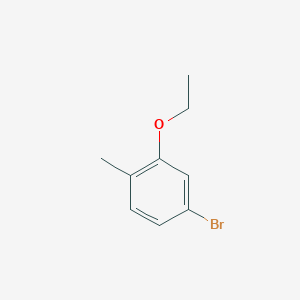
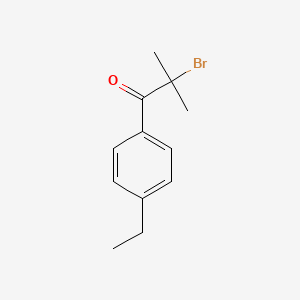
![6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1442129.png)
![3-(3-Fluoro-5-hydroxyphenyl)-6,8-dioxabicyclo[3.2.1]octan-3-OL](/img/structure/B1442132.png)



![4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1442137.png)


![Benzo[1,3]dioxol-4-ylmethyl-hydrazine](/img/structure/B1442142.png)
